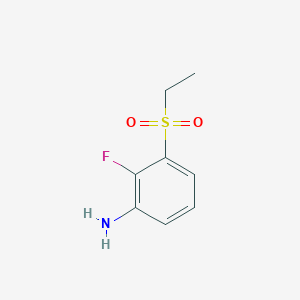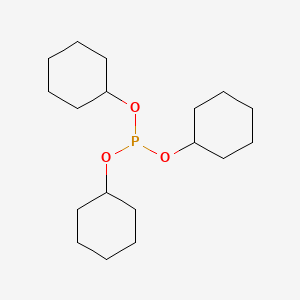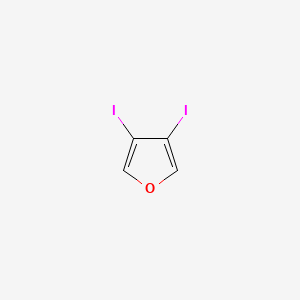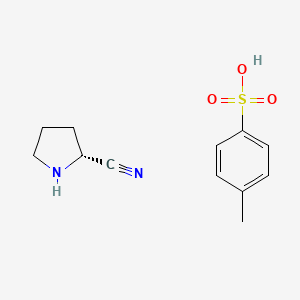
3-(Ethylsulfonyl)-2-fluorobenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfonyl)-2-fluorobenzenamine is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to a benzene ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-fluorobenzenamine typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto a benzene ring followed by the addition of an amine group. One common method involves the sulfonylation of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 3-(Ethylsulfonyl)-2-fluorobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
3-(Ethylsulfonyl)-2-fluorobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Ethylsulfonyl)-2-fluorobenzenamine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or van der Waals interactions with target molecules.
類似化合物との比較
- 3-(Methylsulfonyl)-2-fluorobenzenamine
- 3-(Propylsulfonyl)-2-fluorobenzenamine
- 3-(Ethylsulfonyl)-4-fluorobenzenamine
Comparison: 3-(Ethylsulfonyl)-2-fluorobenzenamine is unique due to the specific positioning of the ethylsulfonyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
分子式 |
C8H10FNO2S |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-ethylsulfonyl-2-fluoroaniline |
InChI |
InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
InChIキー |
SFDLIRXVXFBZNJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=CC(=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)









![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

